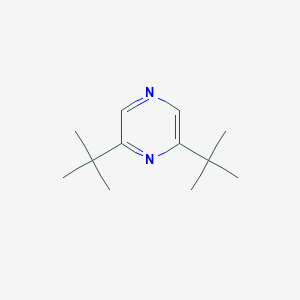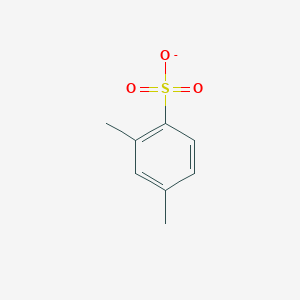![molecular formula C12H12FN5OS B253617 N-(2-fluorophenyl)-2-{[1-(prop-2-en-1-yl)-1H-tetrazol-5-yl]sulfanyl}acetamide](/img/structure/B253617.png)
N-(2-fluorophenyl)-2-{[1-(prop-2-en-1-yl)-1H-tetrazol-5-yl]sulfanyl}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-fluorophenyl)-2-{[1-(prop-2-en-1-yl)-1H-tetrazol-5-yl]sulfanyl}acetamide is a compound that has recently gained attention in scientific research due to its potential applications in the field of medicine. This compound belongs to the class of sulfhydryl-containing compounds and has been found to possess various biological activities.
Mécanisme D'action
The exact mechanism of action of N-(2-fluorophenyl)-2-{[1-(prop-2-en-1-yl)-1H-tetrazol-5-yl]sulfanyl}acetamide is not fully understood. However, it has been suggested that the compound may act by modulating the activity of certain enzymes and receptors in the body.
Biochemical and Physiological Effects:
N-(2-fluorophenyl)-2-{[1-(prop-2-en-1-yl)-1H-tetrazol-5-yl]sulfanyl}acetamide has been found to possess various biochemical and physiological effects. It has been shown to reduce inflammation and pain, and also to have anticonvulsant effects. In addition, the compound has been found to have neuroprotective effects and to improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(2-fluorophenyl)-2-{[1-(prop-2-en-1-yl)-1H-tetrazol-5-yl]sulfanyl}acetamide in lab experiments is its ability to modulate the activity of enzymes and receptors in the body. This makes it a useful tool for investigating the mechanisms of various biological processes. However, one limitation of using this compound is its potential toxicity, which must be carefully monitored in lab experiments.
Orientations Futures
There are several future directions for research on N-(2-fluorophenyl)-2-{[1-(prop-2-en-1-yl)-1H-tetrazol-5-yl]sulfanyl}acetamide. One area of interest is its potential use in the treatment of cancer, as it has been found to possess anti-cancer properties. Another area of interest is its potential use in the treatment of Alzheimer's disease, as it has been found to have neuroprotective effects and to improve cognitive function. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify any potential side effects.
Méthodes De Synthèse
The synthesis of N-(2-fluorophenyl)-2-{[1-(prop-2-en-1-yl)-1H-tetrazol-5-yl]sulfanyl}acetamide involves the reaction of 2-fluoroaniline with propargyl bromide, followed by the reaction with sodium azide and thioacetic acid. The final product is obtained after purification using column chromatography.
Applications De Recherche Scientifique
N-(2-fluorophenyl)-2-{[1-(prop-2-en-1-yl)-1H-tetrazol-5-yl]sulfanyl}acetamide has been found to possess various biological activities, including anti-inflammatory, analgesic, and anticonvulsant properties. It has also been investigated for its potential use in the treatment of cancer and Alzheimer's disease.
Propriétés
Nom du produit |
N-(2-fluorophenyl)-2-{[1-(prop-2-en-1-yl)-1H-tetrazol-5-yl]sulfanyl}acetamide |
|---|---|
Formule moléculaire |
C12H12FN5OS |
Poids moléculaire |
293.32 g/mol |
Nom IUPAC |
N-(2-fluorophenyl)-2-(1-prop-2-enyltetrazol-5-yl)sulfanylacetamide |
InChI |
InChI=1S/C12H12FN5OS/c1-2-7-18-12(15-16-17-18)20-8-11(19)14-10-6-4-3-5-9(10)13/h2-6H,1,7-8H2,(H,14,19) |
Clé InChI |
HDPPPPJFSZJEQS-UHFFFAOYSA-N |
SMILES |
C=CCN1C(=NN=N1)SCC(=O)NC2=CC=CC=C2F |
SMILES canonique |
C=CCN1C(=NN=N1)SCC(=O)NC2=CC=CC=C2F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[3-(dimethylamino)-2-methylphenyl]-N,N-dimethylamine](/img/structure/B253554.png)










